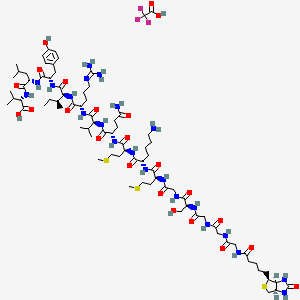

Biotin-H10 (trifluoroacetate salt)

Description

Contextualization of Biotinylated Peptides as Advanced Research Probes

Biotinylated peptides are peptides that have been chemically modified to include a biotin (B1667282) molecule, also known as vitamin B7. creative-peptides.com This process, called biotinylation, creates powerful research probes due to the exceptionally strong and stable bond that forms between biotin and the proteins avidin (B1170675) or streptavidin. creative-peptides.comresearchgate.net This high-affinity interaction is a cornerstone of many detection, purification, and quantification techniques in modern biochemistry and molecular biology. lifetein.com.cnsigmaaldrich.com

The versatility of biotinylated peptides allows them to be used in a wide array of applications, including:

Immunoassays: In techniques like ELISA and Western blotting, the biotin tag allows for highly sensitive detection when paired with streptavidin-conjugated enzymes. lifetein.com.cn

Affinity Chromatography: Biotinylated peptides can be immobilized on streptavidin-coated surfaces to "pull down" or capture specific binding partners from complex biological mixtures like cell lysates. lifetein.com.cn

Cellular Imaging: When combined with fluorescently labeled streptavidin, biotinylated peptides can be used to visualize the location of target molecules within cells. creative-peptides.com

Protein-Protein Interaction Studies: They are instrumental in studying the intricate networks of protein interactions, helping to identify which proteins bind to the peptide of interest. lifetein.com.cn

The attachment of biotin can be strategically placed, often at the N-terminus of the peptide, and can include a spacer arm, such as 6-aminocaproic acid or polyethylene (B3416737) glycol (PEG), to minimize steric hindrance and ensure that both the peptide and the biotin can interact effectively with their respective targets. creative-peptides.comsigmaaldrich.com

Overview of the H10 Peptide Sequence and its Specific Biological Target Recognition (e.g., Anterior Gradient 2, AGR2)

The H10 peptide is a short sequence of amino acids, specifically MKMQVRIYLV, that was identified through a screening process called mRNA display from a library containing over 100 trillion different peptides. researchgate.netarp1.comnih.gov This peptide was selected for its ability to bind with high affinity and specificity to a particular protein target: Anterior Gradient 2 (AGR2). researchgate.netnih.gov

AGR2 is a protein that resides primarily in the endoplasmic reticulum and is a member of the protein disulfide isomerase (PDI) family. nih.govnih.govpatsnap.com These proteins are crucial for ensuring other proteins are folded correctly. patsnap.comwikipedia.org AGR2 has been implicated in various cellular processes and is of significant interest in cancer research because its expression is often elevated in several types of tumors, including breast, prostate, and pancreatic cancers. patsnap.comfrontiersin.org Increased levels of AGR2, particularly when it is secreted out of the cell (extracellular AGR2 or eAGR2), have been correlated with poor prognosis in cancer patients. nih.govfrontiersin.org

The H10 peptide binds to AGR2 with a high affinity, as demonstrated by surface plasmon resonance (SPR) studies. researchgate.netnih.gov This analysis has revealed a complex binding interaction with at least two apparent affinities: a very strong, high-affinity binding mode and a weaker, low-affinity mode. nih.govresearchgate.net

| Binding Mode | Dissociation Constant (KD) | Reference |

|---|---|---|

| High-Affinity | 6.4 nM - 7.5 nM | researchgate.netarp1.comnih.govresearchgate.netmedchemexpress.com |

| Low-Affinity | ~820 nM | nih.govresearchgate.net |

This specific and strong interaction makes the H10 peptide a valuable tool for both detecting and potentially inhibiting the function of AGR2. researchgate.netarp1.com For instance, the H10 peptide has been used as the capture reagent in a custom ELISA designed to measure the concentration of AGR2 in samples. researchgate.netnih.gov

Rationale for Biotinylation and Trifluoroacetate (B77799) Salt Formulation in Academic Methodologies

The decision to use Biotin-H10 in its trifluoroacetate salt form is based on practical and methodological considerations in chemical and biological research.

Biotinylation: The addition of a biotin tag to the H10 peptide (often with a flexible linker like GGGSG) transforms it into Biotin-H10. caymanchem.com This modification leverages the powerful biotin-streptavidin system described earlier. By biotinylating H10, researchers can easily immobilize it on streptavidin-coated surfaces for use in assays like SPR and ELISA or use it to purify AGR2 from a mixture of other proteins. nih.gov The biotin tag serves as a robust and reliable handle that does not typically interfere with the peptide's primary function of binding to AGR2. sigmaaldrich.com

Trifluoroacetate Salt Formulation: Peptides are commonly produced and purified using a technique called reverse-phase high-performance liquid chromatography (RP-HPLC). ambiopharm.com A key component of the mobile phase used in this purification process is trifluoroacetic acid (TFA). genscript.com During the final step of peptide preparation, which is lyophilization (freeze-drying), the volatile TFA is largely removed, but some remains as a counter-ion to the positively charged amino groups on the peptide. genscript.comnih.gov This results in the final product being a trifluoroacetate salt. This salt form generally enhances the solubility and stability of the peptide powder, making it easier to handle and dissolve for experiments. moleculardepot.com While other salt forms like acetate (B1210297) or hydrochloride exist, the TFA salt is a common and direct result of standard synthesis and purification protocols. ambiopharm.comomizzur.com

| Attribute | Detail | Reference |

|---|---|---|

| Full Peptide Sequence | Biotin-GGGSGMKMQVRIYLV-OH | arp1.comcaymanchem.com |

| Molecular Formula | C79H132N22O21S3 • XCF3COOH | caymanchem.com |

| Molecular Weight (peptide only) | 1822.2 g/mol | caymanchem.com |

| Formulation | Trifluoroacetate salt | ambiopharm.comgenscript.comnih.gov |

Properties

Molecular Formula |

C81H133F3N22O23S3 |

|---|---|

Molecular Weight |

1936.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C79H132N22O21S3.C2HF3O2/c1-11-44(8)65(76(119)96-53(34-45-21-23-46(103)24-22-45)73(116)95-52(33-41(2)3)74(117)99-64(43(6)7)77(120)121)100-71(114)48(18-16-30-84-78(82)83)94-75(118)63(42(4)5)98-72(115)49(25-26-57(81)104)92-70(113)51(28-32-124-10)93-68(111)47(17-14-15-29-80)91-69(112)50(27-31-123-9)89-62(109)38-88-67(110)54(39-102)90-61(108)37-87-60(107)36-86-59(106)35-85-58(105)20-13-12-19-56-66-55(40-125-56)97-79(122)101-66;3-2(4,5)1(6)7/h21-24,41-44,47-56,63-66,102-103H,11-20,25-40,80H2,1-10H3,(H2,81,104)(H,85,105)(H,86,106)(H,87,107)(H,88,110)(H,89,109)(H,90,108)(H,91,112)(H,92,113)(H,93,111)(H,94,118)(H,95,116)(H,96,119)(H,98,115)(H,99,117)(H,100,114)(H,120,121)(H4,82,83,84)(H2,97,101,122);(H,6,7)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,63-,64-,65-,66-;/m0./s1 |

InChI Key |

WXHGKFNHXHRSIK-YRDPEORLSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)CCCCC2C3C(CS2)NC(=O)N3.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of Biotin H10 Trifluoroacetate Salt

Methodologies for the Solid-Phase Synthesis of the H10 Peptide Core

The H10 peptide, with the amino acid sequence Met-Lys-Met-Gln-Val-Arg-Ile-Tyr-Leu-Val (MKMQVRIYLV), is constructed using Solid-Phase Peptide Synthesis (SPPS). oncotarget.comresearchgate.net This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble polymer resin. researchgate.net This approach simplifies the purification process at each step, as excess reagents and by-products are removed by simple filtration and washing. researchgate.netraybiotech.com

The most common strategy for SPPS is the Fmoc/tBu approach. In this method, the N-terminus of each amino acid is temporarily protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. The reactive side chains of the amino acids are protected by acid-labile groups, such as tert-butyl (tBu). The synthesis cycle begins with the C-terminal amino acid (Valine in the case of H10) being attached to the solid support resin. Each cycle of amino acid addition consists of two main steps: deprotection of the N-terminal Fmoc group with a base (commonly piperidine in dimethylformamide) and coupling of the next Fmoc-protected amino acid using a coupling agent (e.g., HBTU, DIC) to facilitate amide bond formation. researchgate.net This cycle is repeated until the full H10 sequence is assembled on the resin.

| Step | Procedure | Reagents | Purpose |

|---|---|---|---|

| 1. Swelling | The resin is swelled in a suitable solvent. | Dimethylformamide (DMF) or Dichloromethane (DCM) | To allow reagents to access the reactive sites on the polymer support. |

| 2. Deprotection | The N-terminal Fmoc protecting group is removed from the resin-bound peptide. | 20% Piperidine in DMF | To expose the free amine for the next coupling reaction. |

| 3. Washing | The resin is washed to remove excess deprotection reagent and by-products. | DMF | To purify the resin-bound peptide before the next step. |

| 4. Coupling | The next Fmoc-protected amino acid is activated and coupled to the N-terminus of the peptide chain. | Fmoc-amino acid, Coupling Agent (e.g., HBTU, DIC), Base (e.g., DIPEA) | To form a new peptide bond and extend the peptide chain by one residue. |

| 5. Washing | The resin is washed to remove excess reagents and by-products from the coupling reaction. | DMF | To purify the newly elongated peptide-resin. |

Role of Trifluoroacetic Acid in Peptide Synthesis and Deprotection Processes

Trifluoroacetic acid (TFA) is a strong organic acid that plays a critical role in the final step of SPPS. researchgate.net Once the peptide chain is fully assembled, it must be cleaved from the solid support resin, and the permanent, acid-labile side-chain protecting groups must be removed. TFA is the standard reagent used for this global deprotection and cleavage. researchgate.netraybiotech.com

The process involves treating the peptide-resin with a "cleavage cocktail," which is typically a solution containing a high concentration of TFA (e.g., 95%). nih.gov The cocktail also includes scavengers, such as water, triisopropylsilane (TIS), and thioanisole, which are nucleophilic agents that capture the reactive carbocations generated during the removal of the protecting groups. peptide.comoncotarget.com This prevents these reactive species from causing unwanted side reactions with sensitive amino acid residues like tryptophan, methionine, or cysteine. peptide.comCurrent time information in Erie County, US. The strong acidic nature of TFA effectively breaks the ester bond linking the peptide to the resin and cleaves the side-chain protecting groups, releasing the crude peptide into solution. researchgate.netnih.gov

Purification Techniques for Crude Peptide Product (e.g., Reverse Phase HPLC with Trifluoroacetate-containing Solvents)

After cleavage from the resin, the crude peptide product contains the desired full-length peptide along with various impurities, such as truncated sequences, deletion sequences, and by-products from the cleavage process. wikipedia.org The standard and most effective method for purifying this crude mixture is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). researchgate.netvectorlabs.comanaspec.com

RP-HPLC separates molecules based on their hydrophobicity. wikipedia.org The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (commonly silica modified with C18 alkyl chains). A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase is then passed through the column. More hydrophobic molecules interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute. wikipedia.org

Biotinylation Chemistries and Conjugation Techniques for Peptide Labeling

Biotinylation is the process of covalently attaching a biotin (B1667282) molecule to the H10 peptide. This modification allows the peptide to be used in assays that leverage the extraordinarily strong and specific non-covalent interaction between biotin and proteins like avidin (B1170675) or streptavidin. nih.gov

Amine-Reactive Biotinylation Strategies (e.g., N-Hydroxysuccinimide (NHS) Ester Chemistry)

The most common chemical method for biotinylating peptides is through the use of amine-reactive biotinylation reagents, particularly those containing an N-Hydroxysuccinimide (NHS) ester. NHS esters react efficiently with primary amines (-NH₂) under mild basic conditions (pH 7-9) to form stable amide bonds. The H10 peptide (MKMQVRIYLV) has two primary amines available for reaction: the α-amino group at the N-terminus of the methionine residue and the ε-amino group in the side chain of the lysine residue. nih.gov This can lead to a heterogeneous mixture of products, including mono-biotinylated peptides at either site and di-biotinylated peptides.

| Strategy | Principle | Target Site(s) on H10 | Advantages | Disadvantages |

|---|---|---|---|---|

| Amine-Reactive (NHS Ester) | Chemical reaction with primary amines at pH 7-9. | N-terminal α-amine, Lysine ε-amine | Simple, rapid, and efficient reaction. | Produces a heterogeneous mixture of biotinylated products; potential for loss of activity if lysine is in a binding site. |

| Site-Specific (pH Control) | Chemical reaction at controlled pH (6.5-7.4) exploiting pKa differences. | Preferentially targets the N-terminal α-amine. | Yields a more homogeneous product without genetic modification. | May still result in some side-product formation at the lysine residue. |

| Site-Specific (Enzymatic) | BirA enzyme specifically recognizes and biotinylates a fused AviTag sequence. | A specific lysine within the appended AviTag sequence. | Provides a completely homogeneous, site-specifically labeled product. | Requires synthesis of a longer peptide (H10 + AviTag); involves an additional enzymatic reaction step. |

Site-Specific Biotinylation Approaches for Controlled Labeling

For applications requiring a homogeneous product with a precisely located biotin tag, site-specific biotinylation strategies are employed. This control is crucial to ensure that the biological activity of the peptide is not compromised by the modification.

One chemical approach for achieving site-specificity involves manipulating the reaction pH. The pKa of the N-terminal α-amino group (around 8.9) is significantly lower than that of the lysine ε-amino group (around 10.5). By performing the NHS ester reaction at a pH closer to neutral (e.g., pH 6.5-7.4), the N-terminal amine is more likely to be in its unprotonated, reactive state, allowing for preferential labeling at this position.

A more robust method for ensuring absolute site-specificity is enzymatic biotinylation. This technique utilizes the bacterial enzyme Biotin Ligase (BirA), which specifically recognizes a 15-amino-acid sequence known as the AviTag (GLNDIFEAQKIEWHE). To use this method, the H10 peptide is synthesized with the AviTag sequence fused to either its N- or C-terminus. The BirA enzyme then catalyzes the covalent attachment of a single biotin molecule to the specific lysine residue within the AviTag sequence. nih.gov This results in a uniformly biotinylated peptide with no risk of modification to the core H10 sequence.

Design and Incorporation of Linker Moieties (e.g., Polyethylene (B3416737) Glycol (PEG) Spacers) and their Functional Implications

When biotinylating a peptide, it is often critical to include a spacer arm, or linker, between the biotin molecule and the peptide sequence. The primary function of this linker is to minimize steric hindrance. The binding pocket of avidin or streptavidin is deep, and if the biotin is attached too closely to the peptide, the large avidin/streptavidin protein can physically block the peptide from interacting with its biological target (AGR2).

Polyethylene glycol (PEG) linkers are widely used for this purpose due to their advantageous properties. oncotarget.comnih.gov They are flexible, hydrophilic, and biocompatible. nih.gov The incorporation of a PEG spacer provides several key benefits:

Improved Solubility: PEG linkers are highly water-soluble, which can improve the solubility of hydrophobic peptides or conjugates, reducing aggregation. oncotarget.comnih.gov

Enhanced Stability: The hydration shell created by the PEG chain can protect the peptide from proteolytic degradation, potentially increasing its in-vivo half-life. oncotarget.com

Reduced Immunogenicity: PEGylation can mask the peptide from the immune system, reducing potential immune responses. oncotarget.comnih.gov

Optimal Spacing: PEG linkers are available in various discrete lengths, allowing for the optimization of the distance between biotin and the peptide to ensure both molecules can function without interference. nih.gov

| Linker Type | Example | Key Properties | Functional Implications |

|---|---|---|---|

| Hydrophilic Spacers | Polyethylene Glycol (PEG) | Water-soluble, flexible, non-immunogenic, biocompatible. nih.gov | Increases solubility and stability of the conjugate, reduces steric hindrance, minimizes aggregation. oncotarget.com |

| Aliphatic Spacers | Aminohexanoic Acid (Ahx) | Hydrophobic, flexible hydrocarbon chain. | Provides spatial separation between the label and the peptide. |

| Cleavable Linkers | Disulfide Bonds | Stable under normal conditions but can be cleaved by reducing agents (e.g., DTT). | Allows for the release of the biotinylated peptide from a streptavidin support under mild conditions. |

Molecular Recognition and Interaction Studies of Biotin H10 Trifluoroacetate Salt with Target Proteins

Biophysical Characterization of Biotin-H10 Binding Kinetics and Thermodynamics

The binding kinetics and thermodynamics of the interaction between Biotin-H10 and AGR2 have been investigated using biophysical techniques to quantify the affinity and understand the mechanism of binding.

Surface Plasmon Resonance (SPR) has been employed to directly study the binding of the H10 peptide to AGR2. researchgate.net In these experiments, the H10 peptide is typically immobilized on the surface of a sensor chip, and AGR2 is introduced as the analyte in a continuous flow. researchgate.net This technique allows for the real-time monitoring of the binding interaction. researchgate.net

The binding of AGR2 to the immobilized H10 peptide has been shown to be complex and of high affinity. researchgate.net The specificity of this interaction has been confirmed through competition assays, where the pre-incubation of AGR2 with free H10 peptide blocks its binding to the immobilized peptide on the sensor chip. researchgate.net Furthermore, studies have shown that AGR3, a related protein, does not exhibit significant binding to the H10 peptide, highlighting the selectivity of H10 for AGR2. researchgate.net

The equilibrium dissociation constant (K_D) is a measure of the affinity of a ligand for its protein, with a lower K_D value indicating a higher affinity. For the interaction between the H10 peptide and AGR2, a high-affinity binding has been consistently reported, with K_D values in the nanomolar range. researchgate.netnih.govnih.gov

Different studies have reported slightly varying K_D values, which can be attributed to different experimental conditions and the binding models used for data analysis. One study reported a K_D of 7.5 nM. nih.gov Another investigation using a simple 1:1 binding model calculated an apparent K_D of 5.4 nM. researchgate.net A more complex two-stage binding model yielded a K_D of 6.4 nM. researchgate.netnih.govmedchemexpress.com The high affinity of this interaction is primarily attributed to a slow dissociation rate, meaning the complex, once formed, is stable and long-lasting. sprpages.nl

While the equilibrium dissociation constant (K_D) is well-documented, specific kinetic rate constants, the association rate (k_a) and the dissociation rate (k_d), have not been explicitly reported in the reviewed literature. These constants would provide a more detailed understanding of the binding kinetics, describing the speed at which the complex forms and breaks apart, respectively.

Table 1: Reported Equilibrium Dissociation Constants (K_D) for H10 and AGR2 Interaction

| Reported K_D (nM) | Binding Model | Source |

|---|---|---|

| 7.5 | Not specified | nih.gov |

| 5.4 | 1:1 binding model | researchgate.net |

| 6.4 | Two-stage model | researchgate.netnih.govmedchemexpress.com |

The interpretation of SPR data for the Biotin-H10 and AGR2 interaction has necessitated the use of various binding models to accurately describe the complex binding behavior. While a simple 1:1 binding model can provide an initial estimate of the affinity, it does not fully capture the intricacies of the interaction. researchgate.net

A two-stage binding model has been shown to provide a better fit for the experimental data. researchgate.net This model suggests a more complex interaction mechanism, potentially involving a conformational change in the protein upon initial binding. This model identified a high-affinity binding mode with a K_D of approximately 7.5 nM and a weaker, initial interaction with a K_D of around 820 nM. nih.gov

Furthermore, a bivalent binding model has also been successfully applied, particularly at lower concentrations of AGR2. nih.gov This model, which assumes that two molecules of H10 can bind to a single AGR2 dimer, provides an excellent fit to the data and suggests that each binding site contributes an affinity of approximately 900 nM. nih.gov The observation that AGR2 dimers exhibit high affinity for Biotin-H10 supports the relevance of this model. nih.gov The use of these more complex models highlights that the binding of H10 to AGR2 likely occurs at or near the interface where AGR2 self-associates into dimers. nih.gov

Structural Elucidation of Biotin-H10:Target Protein Interaction Interfaces

To understand the molecular basis of the high-affinity interaction between Biotin-H10 and AGR2, various structural and computational techniques have been employed to map the binding regions and predict the interaction sites.

Cross-linking mass spectrometry has been a key technique in identifying the regions of AGR2 that interact with the H10 peptide. In these experiments, a lysine-based cross-linking agent, such as Disuccinimidyl Sulfoxide (DSSO), is used to covalently link the H10 peptide to AGR2. nih.gov Following cross-linking, the protein is digested with a protease, typically trypsin, and the resulting peptide fragments are analyzed by mass spectrometry. nih.gov

By comparing the tryptic peptide map of AGR2 with and without pre-incubation with the H10 peptide, researchers can identify regions of AGR2 that are protected from protease digestion upon H10 binding. nih.gov This protection indicates that these regions are part of the binding interface. Through this method, two distinct regions of AGR2 have been identified as interacting with H10: the amino acid residues surrounding positions 47-60 and 97-116. nih.gov These findings have been further confirmed by mutagenesis studies, which have shown that mutations in these regions lead to a lower affinity for H10. nih.gov

Table 2: Identified Binding Regions of H10 on AGR2 using Cross-Linking Mass Spectrometry

| Protected Region on AGR2 | Experimental Approach | Source |

|---|---|---|

| Amino acids 47-60 | Lysine-based cross-linking followed by proteomics | nih.gov |

| Amino acids 97-116 | Lysine-based cross-linking followed by proteomics | nih.gov |

In conjunction with experimental techniques, computational modeling and flexible docking simulations have been utilized to predict the binding interface between H10 and AGR2 at an atomic level. The CABS-dock web server, which allows for significant conformational flexibility of both the peptide and the protein, has been employed for these simulations. nih.govnih.gov

For these simulations, the structural coordinates of the AGR2 dimer (PDB ID: 2LNS) and the amino acid sequence of the H10 peptide are used as inputs. nih.gov The CABS-dock server then performs numerous Monte Carlo simulations to generate a series of possible binding poses. nih.gov The top-ranked models from these simulations consistently identified a binding interface that aligns with the experimental data from cross-linking and mutagenesis studies, with contact points within 4.5 Angstroms for H10 and two regions of the AGR2 dimer. nih.gov These computational models suggest that the binding of a single H10 peptide may involve residues from two separate AGR2 monomers, further supporting the bivalent binding model. nih.gov The docking simulations have highlighted the importance of the regions around E96 and P41 on AGR2 for the interaction. nih.gov

Mutational Analysis of Target Protein Domains to Confirm Binding Determinants

To elucidate the specific regions on the AGR2 protein that are crucial for binding to the H10 peptide, mutational analysis has been conducted. oncotarget.com Research has pointed to the potential involvement of two AGR2 monomers in the binding of a single H10 peptide. oncotarget.com A proposed model suggests that the binding interface may be formed by residues from two adjacent AGR2 molecules, with one interface located around residue E96 and a second interface near residue P41. oncotarget.com

A key experiment in confirming these binding determinants involved the mutation of the glutamic acid residue at position 60 to glutamine (E60Q). oncotarget.com This specific mutation is known to decrease the dimerization of AGR2. oncotarget.com The results showed that the E60Q AGR2 mutant had a diminished capability to bind to H10. oncotarget.com This finding supports the model that the high-affinity binding site for H10 is constituted by regions from an AGR2 dimer. oncotarget.com Consequently, monomeric AGR2, which is more prevalent at lower concentrations, would not form this high-affinity site. oncotarget.com

Table 1: Binding Affinity of H10 Peptide to AGR2 Variants

| Analyte | Ligand | Binding Affinity (KD) | Comments |

| Δ27 AGR2 | Immobilized H10 | 7.5 nM (±1.3) (High-affinity) | Surface Plasmon Resonance (SPR) analysis. oncotarget.com |

| Δ27 AGR2 | Immobilized H10 | 820 nM (±130) (Low-affinity) | SPR analysis, observed at higher AGR2 concentrations. oncotarget.com |

| E60Q AGR2 Mutant | Immobilized H10 | Diminished Binding | Mutation disfavors AGR2 dimerization, reducing high-affinity binding. oncotarget.com |

Specificity and Selectivity Profiling of Biotin-H10 Interactions with Related Proteins

The specificity of the H10 peptide's interaction with AGR2 has been a critical aspect of its characterization, particularly in distinguishing it from homologous proteins. The primary protein used for selectivity profiling was AGR3, a homolog of AGR2. oncotarget.com

Surface plasmon resonance (SPR) analysis demonstrated that while H10 binds strongly to AGR2, it does not show any significant binding to immobilized AGR3. oncotarget.com This indicates a high degree of selectivity for AGR2 over its closely related homolog. oncotarget.com

To further validate the specificity of the interaction, competition assays were performed. In these experiments, the binding of AGR2 to immobilized H10 was measured in the presence of a competitor. When free H10 peptide was introduced at a concentration of 500 nM, it strongly suppressed the binding of AGR2 (also at 500 nM) to the immobilized H10. oncotarget.com In contrast, a scrambled control peptide was largely ineffective at competing for AGR2 binding. oncotarget.com This demonstrates that the interaction is specific to the H10 peptide sequence.

Application of Biotin H10 Trifluoroacetate Salt in Biochemical and Cellular Assay Systems

Immunoassays for Target Protein Detection and Quantification in Research Settings

Biotin-H10 (trifluoroacetate salt) has proven to be a valuable tool in the development of sensitive and specific immunoassays for the detection and quantification of AGR2. Its high affinity for AGR2 allows for the development of robust assay formats, particularly the Enzyme-Linked Immunosorbent Assay (ELISA).

Development and Optimization of Biotin-H10-Based Enzyme-Linked Immunosorbent Assays (ELISA)

Researchers have successfully developed a sensitive ELISA for the detection of extracellular AGR2 (eAGR2) by utilizing biotinylated H10 peptide as the capture reagent. researchgate.netnih.gov In this assay format, streptavidin-coated microtiter plates are incubated with Biotin-H10 (trifluoroacetate salt), which binds to the streptavidin through the high-affinity biotin-streptavidin interaction. nih.gov This creates a surface that is highly specific for the capture of AGR2 from complex biological samples like cell culture media.

The optimization of this H10-based ELISA involved testing various commercially available AGR2 antibodies for the detection of the captured protein. nih.gov The combination of the H10 peptide as the capture agent and a specific rabbit anti-AGR2 monoclonal antibody for detection, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody, yielded the most robust and sensitive signal. nih.gov This optimized ELISA demonstrated a quantitative range for AGR2 detection from 20 to 1,000 ng/mL in phosphate-buffered saline (PBS) and 20 to 3,000 ng/mL in cell culture media (DMEM with 10% FBS). nih.govresearchgate.net The lower limit of detection for eAGR2 was established to be between 20 and 50 ng/mL, making this assay suitable for quantifying secreted AGR2 levels from cancer cell lines. researchgate.netnih.gov

It is important to note that while this ELISA performs well in cell culture models, interference from components present in serum was observed, a challenge that requires further modification for applications involving serum samples. nih.gov

| Parameter | Finding | Reference |

| Capture Reagent | Biotin-H10 (trifluoroacetate salt) | researchgate.netnih.gov |

| Detection Antibody | Rabbit anti-AGR2 Monoclonal Antibody | nih.gov |

| Quantitative Range (PBS) | 20 - 1,000 ng/mL | nih.govresearchgate.net |

| Quantitative Range (Cell Media) | 20 - 3,000 ng/mL | nih.govresearchgate.net |

| Detection Limit | 20 - 50 ng/mL | researchgate.netnih.gov |

Utilization in Co-Immunoprecipitation Assays for Protein Complex Analysis

The high affinity of Biotin-H10 for AGR2 also makes it an excellent tool for co-immunoprecipitation (Co-IP) assays aimed at studying protein-protein interactions. In this application, Biotin-H10 (trifluoroacetate salt) is used to selectively pull down AGR2 and any associated binding partners from cell lysates or other complex protein mixtures.

A typical Co-IP protocol involves incubating biotinylated H10 peptide with streptavidin-conjugated magnetic beads. nih.gov These beads are then used to capture AGR2 from a protein sample. After incubation, the beads are washed to remove non-specifically bound proteins, and the AGR2-H10 complexes are eluted for analysis by methods such as Western blotting.

This approach has been instrumental in mapping the binding sites of H10 on the AGR2 protein. By using various AGR2 mutants in Co-IP experiments with Biotin-H10, researchers were able to identify the specific regions of AGR2 that are crucial for its interaction with the H10 peptide. nih.gov This demonstrates the power of Biotin-H10-based Co-IP in dissecting the molecular details of protein-peptide interactions.

Affinity-Based Enrichment and Pulldown Methodologies for Investigating Protein-Protein Interactions

The strong and specific interaction between biotin (B1667282) and streptavidin is the foundation for a variety of affinity-based enrichment and pulldown methodologies. Biotin-H10 (trifluoroacetate salt) is ideally suited for these techniques to isolate and study AGR2 and its interacting partners.

Streptavidin-Mediated Capture of Biotin-H10:Target Protein Complexes

Streptavidin, with its four high-affinity binding sites for biotin, can be immobilized on various solid supports, such as magnetic beads, agarose (B213101) resin, or microplates. sigmaaldrich.comresearchgate.net These streptavidin-coated supports are then used to capture biotinylated molecules, including Biotin-H10.

In a typical pulldown assay, Biotin-H10 is incubated with a cell lysate containing AGR2. nih.gov The resulting Biotin-H10:AGR2 complexes are then captured by adding streptavidin-coated beads. nih.gov The beads are magnetically separated or centrifuged, and unbound proteins are washed away. This process enriches the sample for AGR2 and any proteins that are part of a complex with it. The captured proteins can then be eluted and identified by mass spectrometry or analyzed by Western blotting.

This streptavidin-mediated capture strategy offers a significant advantage over traditional immunoprecipitation as the exceptionally strong biotin-streptavidin bond provides high capture efficiency and specificity.

Optimization of Elution and Regeneration Strategies for Streptavidin Solid Supports in Research Workflows

A critical step in affinity purification is the elution of the target molecule from the solid support. The strength of the biotin-streptavidin interaction, while advantageous for capture, presents a challenge for elution. nih.govnih.gov Dissociation typically requires harsh, denaturing conditions that can be incompatible with downstream applications that require the protein to be in its native conformation. nih.govnih.gov

Common elution strategies for biotinylated proteins from streptavidin supports include:

Denaturing Conditions: Boiling the beads in SDS-PAGE sample buffer is a common method for elution prior to Western blot analysis. nih.gov

Harsh Chemical Treatments: The use of solutions containing 8M guanidine-HCl at pH 1.5 or formamide (B127407) can disrupt the biotin-streptavidin interaction.

Excess Free Biotin and Heat: A combination of high concentrations of free biotin and elevated temperatures can be used to compete with the biotinylated protein for binding to streptavidin, facilitating elution. nih.govnih.gov

Enzymatic Cleavage: If a protease cleavage site is engineered between the biotin tag and the protein of interest, the protein can be released by enzymatic digestion while the biotin tag remains bound to the streptavidin support.

The choice of elution method depends on the downstream application. For simple detection by Western blot, denaturation is acceptable. However, for functional assays or mass spectrometry where protein integrity is crucial, milder elution conditions or on-bead digestion of the captured proteins might be preferred. researchgate.net

Regeneration of streptavidin solid supports after elution of biotinylated molecules is often difficult due to the strength of the interaction. researchgate.net In many cases, the beads are considered single-use. However, for some applications with less tightly bound biotin analogs or under specific elution conditions, regeneration may be possible.

Functional Studies in Pre-clinical Cellular Models

Beyond its use in biochemical assays, the H10 peptide, for which Biotin-H10 is the biotinylated version, has been employed in functional studies to investigate the role of its target, AGR2, in cancer cell biology. These studies have provided valuable insights into the potential therapeutic utility of targeting the AGR2 pathway.

In preclinical studies using various cancer cell lines, the H10 peptide has been shown to inhibit cancer cell viability. researchgate.netnih.gov Furthermore, treatment of breast and prostate cancer cell lines with the H10 peptide resulted in a significant inhibition of cell migration, a key process in cancer metastasis. researchgate.netnih.gov These findings suggest that by binding to AGR2, the H10 peptide can interfere with its pro-tumorigenic functions. The biotinylated form, Biotin-H10, is a critical tool for the in vitro assays that underpin these functional studies, enabling the quantification and visualization of the peptide's interaction with its target.

| Cell Line Type | Effect of H10 Peptide | Reference |

| Cancer Cell Lines | Inhibition of cell viability | researchgate.netnih.gov |

| Breast Cancer Cell Lines | Inhibition of cell migration | researchgate.netnih.gov |

| Prostate Cancer Cell Lines | Inhibition of cell migration | researchgate.netnih.gov |

Assessment of Biotin-H10 Influence on Cellular Processes relevant to its Target (e.g., inhibition of cell viability and migration in cancer cell lines)

Research has demonstrated that the H10 peptide, the active component of Biotin-H10, can effectively inhibit key cellular processes associated with cancer progression, such as cell viability and migration. These effects are attributed to its ability to bind to and inhibit the function of AGR2.

Studies have shown that H10 reduces the viability of various cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) for cell viability has been determined for several cancer cell lines, highlighting the peptide's potential as a cancer-inhibiting agent. For instance, in the PC-3 prostate cancer cell line, the IC50 was found to be approximately 12 μM, while in the MDA-MB-231 breast cancer cell line, the IC50 was approximately 9 μM.

Furthermore, the H10 peptide has been shown to significantly inhibit the migration of cancer cells. In a wound-healing assay, treatment with H10 at a concentration of 10 μg/ml was sufficient to impede the migration of both breast and prostate cancer cells. Notably, a scrambled version of the peptide, used as a control, did not produce any significant effects on cell viability or migration, underscoring the specificity of the H10 sequence in its interaction with AGR2.

Table 1: Effect of H10 Peptide on Cancer Cell Viability and Migration

| Cell Line | Cancer Type | Assay | Concentration | Result | Reference |

|---|---|---|---|---|---|

| PC-3 | Prostate Cancer | Cell Viability (ATP assay) | IC50 ≈ 12 μM | Inhibition of cell viability | arp1.com |

| MDA-MB-231 | Breast Cancer | Cell Viability (ATP assay) | IC50 ≈ 9 μM | Inhibition of cell viability | arp1.com |

| PC-3 | Prostate Cancer | Cell Migration (Oris™ assay) | 10 μg/ml | Inhibition of cell migration | arp1.com |

| MDA-MB-231 | Breast Cancer | Cell Migration (Oris™ assay) | 10 μg/ml | Inhibition of cell migration | arp1.com |

Investigation of Intracellular Binding Partners and Mechanisms of Action using Biotin-H10 Probes

The biotin tag on the H10 peptide makes Biotin-H10 (trifluoroacetate salt) an invaluable probe for elucidating the intracellular binding partners and mechanisms of action of AGR2. The high-affinity interaction between biotin and streptavidin can be exploited for pull-down assays coupled with mass spectrometry to identify proteins that associate with the Biotin-H10/AGR2 complex. nih.gov

The primary binding partner of H10 is AGR2, with a dissociation constant (KD) of 6.4 nM, indicating a high-affinity interaction. arp1.com The binding of H10 to AGR2 has been shown to disrupt key signaling pathways implicated in cancer progression. Specifically, in PC-3 cells, treatment with the H10 peptide led to a decrease in the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and Yes-associated protein (YAP), both of which are crucial regulators of cell proliferation and survival. arp1.com This suggests that by inhibiting AGR2, H10 can modulate the EGFR and HIPPO signaling pathways.

While the direct interaction with AGR2 is well-characterized, the use of Biotin-H10 as a bait protein in affinity purification-mass spectrometry (AP-MS) experiments holds the potential to uncover novel interacting proteins. This technique involves incubating cell lysates with Biotin-H10, followed by the capture of the biotinylated peptide and its binding partners using streptavidin-coated beads. The captured proteins can then be identified by mass spectrometry, providing a snapshot of the protein interaction network surrounding AGR2. nih.govyoutube.com Such studies could reveal previously unknown functions of AGR2 and identify new therapeutic targets within its signaling network. Although specific large-scale proteomic studies using Biotin-H10 as a probe are not yet widely published, the methodology is well-established for identifying protein-protein interactions. nih.govyoutube.com

Methodological Considerations and Advanced Characterization of Biotin H10 Trifluoroacetate Salt Constructs

Analytical Techniques for Conjugate Verification and Purity Assessment in Research

The verification of successful biotinylation and the assessment of the purity of Biotin-H10 conjugates are critical steps to ensure the reliability and reproducibility of research findings. Various analytical techniques are employed for this purpose, with mass spectrometry and chromatography being the most prominent.

Mass spectrometry (MS) is an indispensable tool for the characterization of biotinylated molecules like Biotin-H10. It provides precise molecular weight information, allowing for the confirmation of successful biotin (B1667282) conjugation and the identification of any modifications or impurities.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is frequently used for the analysis of biotinylated peptides. nih.govacs.orgacs.org This technique is known for its high sensitivity, capable of detecting analytes in the femtomole to picomole range. acs.org In a typical MALDI-TOF analysis of a biotinylated peptide, the sample is co-crystallized with a matrix on a target plate and irradiated with a laser. The resulting ions are accelerated in a time-of-flight analyzer, and their mass-to-charge ratio (m/z) is determined. The direct coupling of affinity purification using streptavidin-coated magnetic beads with MALDI-TOF MS allows for the selective analysis of biotinylated peptides from complex mixtures, with detection limits reported to be less than 100 fmol. nih.govacs.orgacs.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is another powerful technique for analyzing biotinylated proteins and peptides. core.ac.ukresearchgate.net ESI-MS is particularly useful for analyzing noncovalent complexes, such as the interaction between biotinylated ligands and proteins like streptavidin. core.ac.uk This method can provide information on the stoichiometry of binding and conformational changes upon ligand binding. core.ac.uk When coupled with liquid chromatography (LC-ESI-MS), it allows for the separation of components in a mixture before their introduction into the mass spectrometer, providing both retention time and mass information for enhanced characterization. researchgate.net

A key aspect of MS analysis of biotinylated peptides is the identification of signature fragment ions during tandem mass spectrometry (MS/MS). nih.gov These characteristic fragments provide unequivocal evidence of biotinylation and can help to pinpoint the site of modification on the peptide. nih.govnih.gov

| Mass Spectrometry Technique | Application for Biotin-H10 Analysis | Key Findings/Advantages |

| MALDI-TOF MS | Confirmation of biotinylation, molecular weight determination, analysis of complex mixtures. nih.govacs.org | High sensitivity (femtomole range), rapid analysis. acs.org |

| ESI-MS | Analysis of Biotin-H10 binding to target proteins (e.g., AGR2, streptavidin), characterization of noncovalent complexes. core.ac.uk | Provides information on binding stoichiometry and conformational changes. core.ac.uk |

| LC-ESI-MS/MS | Separation and identification of Biotin-H10 from synthesis byproducts, identification of biotinylation site. researchgate.netnih.gov | Provides both chromatographic and mass spectrometric data for comprehensive analysis. researchgate.net |

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the purification and analytical quality control of Biotin-H10. nih.govnih.govresearchgate.net

Reversed-Phase HPLC (RP-HPLC) is a widely used method for purifying synthetic peptides and their biotinylated counterparts. This technique separates molecules based on their hydrophobicity. The addition of the biotin moiety to the H10 peptide increases its hydrophobicity, leading to a longer retention time on an RP-HPLC column compared to the unlabeled peptide. This difference in retention allows for the effective separation of the biotinylated product from unreacted starting material and other impurities. The purity of the final Biotin-H10 product can be assessed by analyzing the peak area in the chromatogram.

Affinity Chromatography is another powerful purification strategy that leverages the high-affinity interaction between biotin and avidin (B1170675) or streptavidin. nih.govgbiosciences.com The crude Biotin-H10 mixture can be passed through a column containing immobilized avidin or streptavidin. The biotinylated peptide will bind specifically to the column, while non-biotinylated impurities are washed away. nih.gov The purified Biotin-H10 can then be eluted from the column. For some applications, monomeric avidin resins are used, which have a lower binding affinity for biotin, allowing for elution under milder conditions compared to the harsh denaturing conditions required for native avidin or streptavidin. gbiosciences.com

Anion-Exchange HPLC can also be employed for the analysis of biotinylated oligonucleotides and can be adapted for peptide analysis. nih.gov This method separates molecules based on their net negative charge.

| Chromatographic Method | Application for Biotin-H10 | Principle of Separation |

| Reversed-Phase HPLC (RP-HPLC) | Purification and purity assessment. | Hydrophobicity. |

| Affinity Chromatography | Purification. nih.gov | Specific binding of biotin to immobilized avidin/streptavidin. nih.govgbiosciences.com |

| Anion-Exchange HPLC | Analytical quality control. nih.gov | Net charge. |

Integration of Biotin-H10 with High-Throughput Screening Methodologies for Ligand Discovery

The biotin tag on Biotin-H10 makes it an ideal tool for integration into various high-throughput screening (HTS) platforms for the discovery of new ligands and inhibitors. nih.govnih.gov The strong and specific interaction between biotin and streptavidin is exploited to immobilize the peptide or to detect its binding to a target.

One common HTS format is the biotin-streptavidin-enhanced enzyme-linked immunosorbent assay (BA-ELISA) . nih.gov In the context of Biotin-H10, this could involve immobilizing streptavidin on a microplate, followed by the capture of Biotin-H10. This setup can then be used to screen for molecules that either bind to the immobilized Biotin-H10 or inhibit the binding of Biotin-H10 to its target protein, AGR2. The detection is typically achieved through an enzyme-conjugated antibody or a labeled form of AGR2, providing a measurable signal that is proportional to the binding event.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another powerful HTS technology that can be adapted for use with Biotin-H10. nih.gov This bead-based assay relies on the transfer of energy from a donor bead to an acceptor bead when they are brought into close proximity. For instance, a hexahistidine-tagged AGR2 protein could be captured on nickel chelate donor beads, while Biotin-H10 is captured on streptavidin-coated acceptor beads. Binding between AGR2 and Biotin-H10 brings the beads together, generating a luminescent signal. This system can be used to screen for small molecules that disrupt this interaction.

The use of biotinylated probes like Biotin-H10 in HTS offers several advantages, including high sensitivity, specificity, and the potential for automation, making it possible to screen large compound libraries efficiently. nih.gov

Design Principles for Developing Activity-Based Probes Utilizing the Biotin-H10 Scaffold

Activity-based probes (ABPs) are powerful chemical tools used to study enzyme function and identify new inhibitors. The Biotin-H10 scaffold can serve as a foundation for the design of ABPs targeting enzymes that interact with the AGR2-H10 complex or enzymes for which H10 can be a substrate after modification. The design of such probes involves several key principles.

An ABP typically consists of three main components: a reactive group, a linker, and a reporter tag. In this case, the Biotin-H10 molecule provides the reporter tag (biotin) and a recognition element (the H10 peptide sequence) .

Reactive Group (Warhead): A crucial addition to the Biotin-H10 scaffold to create an ABP would be a reactive group, or "warhead." This group is designed to form a covalent bond with a specific amino acid residue in the active site of the target enzyme. The choice of the warhead depends on the class of enzyme being targeted (e.g., a fluorophosphonate for serine hydrolases).

Linker: The linker connects the reactive group to the Biotin-H10 scaffold. The length and chemical nature of the linker are important for ensuring that the probe can access the active site of the target enzyme without steric hindrance and that the biotin tag remains accessible for detection and purification. A common approach is to use a flexible polyethylene (B3416737) glycol (PEG) linker.

Recognition Element: The H10 peptide sequence serves as the recognition element, directing the probe to its intended target, AGR2, or potentially to enzymes that recognize this peptide sequence. The specificity of the H10 peptide for AGR2 can be leveraged to deliver the reactive warhead to the vicinity of AGR2-interacting proteins.

Biotin Tag: The biotin tag allows for the detection and enrichment of the labeled proteins. After incubation with a cell lysate or in living cells, the biotinylated probe-protein adducts can be captured using streptavidin-coated beads. The enriched proteins can then be identified by mass spectrometry, revealing the targets of the ABP. nih.gov

The design of a Biotin-H10-based ABP would enable the identification of enzymes that interact with or are in close proximity to the AGR2-H10 complex, providing valuable insights into the biological pathways involving AGR2 in cancer.

Future Research Trajectories for Biotin H10 Trifluoroacetate Salt Based Tools

Development of Next-Generation Biotin-H10 Analogs with Enhanced Specificity, Affinity, or Modulated Binding Characteristics

The foundational biotin-streptavidin interaction, one of the strongest non-covalent bonds known in nature, offers a remarkable platform for engineering molecular tools. acs.org Future research will focus on creating novel Biotin-H10 analogs with finely tuned binding properties to expand their experimental and therapeutic utility.

Enhanced Affinity and Specificity: One avenue of research involves creating synthetic ligands with even higher affinity. This can be achieved by developing multivalent constructs, where multiple binding motifs are linked together. For example, a complex with three Ni-NTA (nitrilotriacetic acid) groups demonstrates a binding affinity approximately four orders of magnitude higher than monovalent chelators. nih.gov Applying this principle, multivalent H10 peptide constructs could be synthesized to achieve significantly stronger and more specific binding to AGR2 oligomers, which are often associated with disease states.

Modulated Binding: While high affinity is often desired, reversible or tunable binding is crucial for applications like affinity chromatography and the study of dynamic interactions. Researchers have developed biotin (B1667282) analogs such as desthiobiotin, which binds to streptavidin with lower affinity and can be displaced by biotin, allowing for the gentle elution of captured proteins. nih.govnih.gov Future Biotin-H10 analogs could incorporate such reversible binding moieties or cleavable linkers that respond to specific stimuli like light or changes in pH, enabling controlled capture and release of AGR2 and its binding partners. nih.gov

Structural Insights for Rational Design: A deeper understanding of the molecular interactions between biotin and streptavidin has illuminated key principles for drug design. acs.org These principles, such as minimizing the desolvation penalty of hydrogen bonds, can be applied to the rational design of new H10 peptide analogs. By modifying the peptide sequence or the linker connecting it to biotin, it is possible to create next-generation probes with superior performance characteristics for specific applications.

Exploration of Biotin-H10 in Novel Biological Systems and Elucidation of Uncharted Biochemical Pathways

Biotinylated probes are powerful tools for discovering new protein-protein interactions (PPIs) and mapping complex cellular pathways. Biotin-H10, with its specificity for the cancer-related protein AGR2, is perfectly positioned for exploring the uncharted aspects of AGR2 biology.

Proximity-Dependent Biotinylation (PDB): A key future direction is the use of Biotin-H10 in proximity labeling techniques like BioID, TurboID, and AirID. nih.govyoutube.comyoutube.com In this approach, the H10 peptide would be fused to a promiscuous biotin ligase. When introduced into cells, this fusion protein would bind to AGR2 and biotinylate nearby proteins, effectively creating a snapshot of the AGR2 interactome in its native cellular environment. nih.govnih.gov This method can capture both stable and transient interactions that are often missed by traditional techniques like co-immunoprecipitation. youtube.comnih.gov Identifying these novel interactors will be crucial for elucidating the full spectrum of AGR2's function in both normal physiology and disease.

Cell-Penetrating Peptides: To facilitate the study of intracellular interactions in living cells, Biotin-H10 can be conjugated with cell-penetrating peptide (CPP) sequences. nih.govyoutube.com This allows the biotinylated probe to be incubated directly with living cells, ensuring that the observed protein interactions occur within a physiological context. youtube.com This approach would enable real-time studies of how the AGR2 interaction network changes in response to specific signals or therapeutic agents.

The table below summarizes various proximity-dependent biotinylation enzymes that could be fused with the H10 peptide to explore the AGR2 interactome.

| Enzyme | Basis | Labeling Time | Key Advantage |

| BioID | Biotin Ligase (BirA*) | 18-24 hours | Non-toxic, suitable for in-vivo applications. youtube.com |

| TurboID | Evolved Biotin Ligase | ~10 minutes | Fast and efficient, allowing for study of dynamic processes. youtube.com |

| miniTurbo | Evolved Biotin Ligase | ~10 minutes | Smaller version of TurboID, potentially less disruptive. nih.gov |

| AirID | Engineered Biotin Ligase | ~10 minutes | Specifically engineered for proximity labeling. nih.gov |

| APEX2 | Peroxidase | ~1 minute | Very fast, providing high temporal resolution. youtube.comnih.gov |

Integration of Biotin-H10 with Emerging Omics Technologies for Comprehensive Proteomic Analysis

The integration of biotin-based affinity purification with mass spectrometry (MS) has revolutionized proteomics. nih.govacs.org Future research will leverage Biotin-H10 within advanced, quantitative omics workflows to gain a systems-level understanding of AGR2's role in cellular function.

Affinity Purification-Mass Spectrometry (AP-MS): Using Biotin-H10 as a "bait," researchers can perform highly specific pull-downs of the AGR2 protein and its entire associated complex from cell lysates. researchgate.netnih.gov Subsequent analysis by high-resolution mass spectrometry identifies the "prey" proteins, providing a detailed map of the AGR2-centered protein network. This approach is highly complementary to proximity labeling, as it tends to identify more stable, direct interaction partners. nih.gov

Quantitative and Dynamic Proteomics: The combination of Biotin-H10 pulldowns with quantitative proteomic techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT), will allow for the precise measurement of changes in the AGR2 interactome under different conditions. For instance, researchers could compare the AGR2 protein network in cancer cells versus healthy cells, or before and after drug treatment. This can reveal dynamic changes in protein associations that drive disease progression or therapeutic response.

Advanced MS Workflows: Innovations in MS-based proteomics, such as the Direct Detection of Biotin-containing Tags (DiDBiT) method, enhance the sensitivity and specificity of identifying biotinylated proteins. nih.govacs.org DiDBiT involves digesting proteins before enrichment, which reduces sample complexity and significantly improves the detection of the biotin-tagged peptides themselves. nih.gov Implementing Biotin-H10 within such advanced, automated workflows will enable high-throughput, reproducible, and comprehensive analysis of the AGR2 proteome across various biological samples. nih.govgoogle.com

Engineering of Artificial Enzyme Systems or Biosensors Incorporating Biotin-H10 Components for Advanced Biocatalysis

The robust and highly specific biotin-streptavidin interaction provides a powerful scaffold for creating artificial enzymes and biosensors. acs.orgnih.govresearchgate.net By anchoring a catalytically active molecule via a biotin tag within the streptavidin protein, researchers can create hybrid catalysts that perform reactions not found in nature. nih.govacs.org

Artificial Metalloenzymes: A major research trajectory involves using a Biotin-H10-like structure to target a catalytic metal complex to the AGR2 protein. While the classic approach involves anchoring a biotinylated catalyst within streptavidin, a novel twist would be to use Biotin-H10 to deliver a catalytic moiety directly to a specific cellular location or protein target (AGR2). This could enable site-specific catalysis within a cell. The well-established biotin-streptavidin system serves as a proof-of-principle for this concept, where biotinylated organometallic catalysts have been used to create artificial enzymes for a wide range of reactions. acs.orgnih.gov

The table below lists reactions catalyzed by artificial metalloenzymes based on the biotin-streptavidin technology, highlighting the potential for creating novel biocatalysts.

| Reaction Type | Metal Catalyst (Example) | Reference |

| Transfer Hydrogenation | Iridium (Ir) | acs.orgspringernature.com |

| Olefin Metathesis | Ruthenium (Ru) | nih.govacs.org |

| C-H Activation | Rhodium (Rh) | acs.orgnih.gov |

| Suzuki Cross-Coupling | Palladium (Pd) | acs.orgnih.gov |

| Sulfoxidation | Manganese (Mn) | acs.org |

| Cyclopropanation | Dirhodium (Rh₂) | nih.gov |

Chemogenetic Optimization: The power of these artificial enzyme systems lies in their "chemogenetic" tunability. nih.gov The catalytic performance can be optimized by chemically modifying the biotinylated catalyst and by genetically engineering the protein scaffold (e.g., streptavidin). nih.govacs.org This dual approach allows for the rapid evolution of highly active and selective biocatalysts for desired chemical transformations.

Biosensor Development: The specific interaction of Biotin-H10 with AGR2 can be harnessed to develop novel biosensors. For example, Biotin-H10 could be immobilized on a sensor surface (e.g., via a streptavidin layer) to detect the presence of AGR2 in clinical samples. Such a sensor could be based on surface plasmon resonance (SPR), fluorescence, or electrochemical detection, providing a sensitive and specific diagnostic tool for cancers where AGR2 is a biomarker.

Q & A

Basic: What is the role of the trifluoroacetate counterion in Biotin-H10, and how does it influence experimental outcomes?

Methodological Answer:

The trifluoroacetate (TFA) counterion in Biotin-H10 is critical for enhancing solubility in aqueous and organic solvents, which facilitates handling in biochemical assays. TFA salts also stabilize peptides during synthesis and storage by reducing aggregation. However, residual TFA may interfere with downstream applications (e.g., cell-based assays) due to its acidic nature and potential cytotoxicity. Researchers should quantify TFA content using techniques like ion chromatography or compare results with acetate salt controls to isolate biological effects .

Basic: What purification strategies are recommended for Biotin-H10 (trifluoroacetate salt) to minimize residual trifluoroacetic acid contamination?

Methodological Answer:

Post-synthesis purification typically involves:

- Reverse-phase HPLC : Using gradients with TFA-free buffers (e.g., ammonium acetate) to replace TFA counterions.

- Dialysis : Against low-molecular-weight cutoff membranes in TFA-free solutions.

- Lyophilization optimization : Adjust pH to neutral before freeze-drying to reduce residual acidity.

Validate purity via amino acid analysis or mass spectrometry to ensure <1% TFA content, as higher levels may skew cell viability assays .

Advanced: How can researchers assess the impact of trifluoroacetate counterions on the biological activity of Biotin-H10 in cell-based assays?

Methodological Answer:

To isolate TFA-specific effects:

Comparative studies : Use Biotin-H10 in TFA salt and alternative salt forms (e.g., acetate) under identical experimental conditions.

Dose-response analysis : Test varying TFA concentrations (spiked into controls) to establish cytotoxicity thresholds (e.g., IC50 values).

Buffer compatibility : Pre-treat cells with TFA-neutralizing agents (e.g., HEPES) or use serum-containing media to mitigate acidity.

Analytical validation : Quantify intracellular TFA accumulation via LC-MS or fluorescence probes .

Advanced: What analytical techniques are critical for verifying the structural integrity of Biotin-H10 (trifluoroacetate salt) post-synthesis?

Methodological Answer:

Key techniques include:

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight and detect impurities (e.g., deamidation or oxidation byproducts).

- NMR spectroscopy : Resolve structural anomalies (e.g., incorrect biotinylation sites) using 1H/19F NMR to track TFA interactions.

- Circular dichroism (CD) : Assess secondary structure stability, particularly if Biotin-H10 is used in protein-binding studies.

- HPLC-UV/FLD : Monitor purity (>95%) and retention time consistency against certified reference standards .

Advanced: How should researchers design experiments to address batch-to-batch variability in Biotin-H10 (trifluoroacetate salt) synthesis?

Methodological Answer:

Mitigate variability through:

- Standardized synthesis protocols : Fix reaction parameters (e.g., temperature, molar ratios) and use validated coupling reagents.

- Batch characterization : Require certificates of analysis (CoA) with data on purity (HPLC), TFA content, and endotoxin levels (for in vivo studies).

- Internal controls : Include a reference batch in each experiment to normalize activity measurements (e.g., biotin-avidin binding efficiency).

- Statistical rigor : Use n ≥ 3 technical replicates per batch and apply ANOVA to assess inter-batch significance .

Basic: What safety precautions are essential when handling Biotin-H10 (trifluoroacetate salt) in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (TFA is corrosive).

- Ventilation : Use fume hoods for weighing and solubilization to avoid inhaling aerosols.

- Spill management : Neutralize TFA spills with sodium bicarbonate and dispose of waste as hazardous chemical residue.

- Storage : Keep lyophilized powder at -20°C in airtight, desiccated containers to prevent hydrolysis .

Advanced: What strategies can resolve contradictions in experimental data when using Biotin-H10 across different assay platforms?

Methodological Answer:

- Cross-platform validation : Replicate key findings using orthogonal methods (e.g., SPR for binding affinity vs. ELISA for functional activity).

- Interference checks : Test for TFA-mediated assay interference (e.g., quenching in fluorescence assays) using buffer-only controls.

- Data normalization : Express results relative to internal standards (e.g., housekeeping proteins in Western blots) to correct for platform-specific variability.

- Meta-analysis : Compare findings with published studies on structurally analogous biotinylated compounds to identify trends or outliers .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.